

# What are the fundamental chemical properties of Glycidyl pivalate?

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## Glycidyl Pivalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Glycidyl pivalate** is a valuable and versatile building block in organic synthesis, particularly recognized for its role as a key intermediate in the production of various pharmaceuticals. Its structure, featuring a reactive epoxide ring and a sterically hindering pivaloyl group, imparts unique chemical properties that are instrumental in complex molecule assembly. This technical guide provides an in-depth overview of the fundamental chemical properties of **Glycidyl pivalate**, with a focus on the enantiomerically pure (S)-form, which is a crucial component in the synthesis of the anti-tuberculosis drug Pretomanid.[1][2][3]

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Glycidyl pivalate** is presented below. It is important to note that some of these properties are predicted, while others have been experimentally determined.

Property	Value	Source
IUPAC Name	(2S)-oxiran-2-ylmethyl 2,2-dimethylpropanoate	Inferred from structure
Synonyms	(S)-Glycidyl 2,2-dimethylpropanoate	
CAS Number	162825-77-6 ((S)-enantiomer)	<a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>3</sub>	<a href="#">[4]</a>
Molecular Weight	158.20 g/mol	<a href="#">[4]</a>
Appearance	Likely a liquid at room temperature	Inferred from boiling point
Boiling Point	196.6 ± 13.0 °C (Predicted at 760 Torr) 50-70 °C (at 6-10 Torr)	<a href="#">[4]</a> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Melting Point	Data not available	
Density	1.044 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a>
Specific Rotation	$[\alpha]D^{25} = +19.1$ (c 1.8, CHCl <sub>3</sub> ) for (S)-Glycidyl pivalate	<a href="#">[5]</a>
Solubility	Soluble in dichloromethane, toluene, and chloroform. <a href="#">[1]</a> <a href="#">[5]</a>	

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Glycidyl pivalate**. The following data has been reported for (S)-**Glycidyl pivalate**.[\[5\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup> H NMR (600 MHz, DMSO-d <sub>6</sub> )	<sup>13</sup> C NMR (151 MHz, DMSO-d <sub>6</sub> )
δ (ppm)	Assignment
4.38 (dd, J = 2.26, 12.46 Hz, 1H)	-OCH <sub>2</sub> - (ester)
3.85 (dd, J = 5.92, 12.50 Hz, 1H)	-OCH <sub>2</sub> - (ester)
3.17 (m, 1H)	-CH- (epoxide)
2.77 (t, J = 4.42 Hz, 1H)	-CH <sub>2</sub> - (epoxide)
2.62 (dd, J = 2.38, 4.86, 1H)	-CH <sub>2</sub> - (epoxide)
1.17 (s, 9H)	-C(CH <sub>3</sub> ) <sub>3</sub>

## Reactivity and Stability

The chemical behavior of **Glycidyl pivalate** is primarily dictated by the presence of the epoxide ring and the ester functionality.

- **Epoxide Ring-Opening:** The three-membered epoxide ring is strained and susceptible to nucleophilic attack. This is a key feature in its synthetic utility. The synthesis of (S)-**Glycidyl pivalate** from (R)-epichlorohydrin, for instance, proceeds via the attack of the pivalate anion on the epoxide ring of the epichlorohydrin.[1][5] This reaction highlights the reactivity of the epoxide towards carboxylate nucleophiles. It is expected to react with a wide range of other nucleophiles, such as amines, thiols, and alcohols, under appropriate catalytic conditions (acidic or basic).
- **Ester Group:** The pivaloyl ester group is relatively stable to hydrolysis due to the steric hindrance provided by the tertiary butyl group. However, under harsh basic or acidic conditions, hydrolysis can occur.
- **Thermal Stability:** **Glycidyl pivalate** is reported to be temperature-sensitive, particularly at elevated concentrations.[1][2][5] Decomposition has been observed at temperatures exceeding 70 °C, especially during distillation.[1][2][5] Therefore, purification by distillation must be performed under high vacuum to keep the temperature low.[1][2][5]

## Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **(S)-Glycidyl pivalate**, adapted from the literature.[5]

## Synthesis of (S)-Glycidyl Pivalate from (R)-Epichlorohydrin

This procedure details the synthesis and purification of **(S)-Glycidyl pivalate**.

### Materials:

- Pivalic acid
- (R)-Epichlorohydrin
- Sodium hydroxide (NaOH)
- Tetramethylammonium chloride (TMAC)
- Dichloromethane (DCM)
- 1,3,5-Trimethoxybenzene (internal standard for NMR monitoring)

### Procedure:

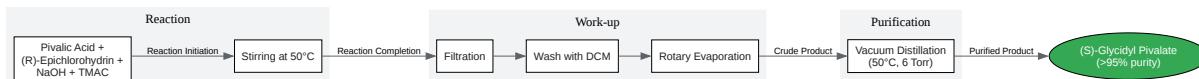
- To a solution of pivalic acid (1 equivalent) in (R)-epichlorohydrin (3 equivalents), add sodium hydroxide pellets (1 equivalent) and tetramethylammonium chloride (0.02 equivalents) at room temperature.
- Stir the resulting suspension at 50 °C.
- Monitor the reaction progress by  $^1\text{H}$  NMR spectroscopy using 1,3,5-trimethoxybenzene as an internal standard.
- Upon completion, filter the reaction mixture and wash the solid residue with dichloromethane.
- Remove the dichloromethane from the filtrate by rotary evaporation.

- Purify the crude product by vacuum distillation (50 °C at 6 Torr) to yield **(S)-Glycidyl pivalate** as a high-purity liquid.[1][5]

## Visualizations

### Logical Workflow for the Synthesis of (S)-Glycidyl Pivalate

The following diagram illustrates the key steps involved in the synthesis and purification of **(S)-Glycidyl pivalate**.



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Caption: Synthesis and purification workflow for **(S)-Glycidyl pivalate**.

## Safety and Handling

No specific safety data sheet for **Glycidyl pivalate** was found in the searched literature. However, based on its chemical structure, which contains an epoxide, it should be handled with care. Epoxides are a reactive class of compounds and should be considered as potential alkylating agents. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

## Applications in Drug Development

**Glycidyl pivalate**, particularly the (S)-enantiomer, serves as a critical chiral building block in the synthesis of complex pharmaceutical molecules.[1] Its most prominent application is in the synthesis of Pretomanid, a nitroimidazooxazine derivative used in the treatment of multidrug-

resistant tuberculosis.[1][2] The use of enantiomerically pure (S)-**Glycidyl pivalate** is essential for establishing the correct stereochemistry in the final drug substance, which is crucial for its therapeutic efficacy and safety. The development of cost-effective and scalable synthetic routes to (S)-**Glycidyl pivalate** is therefore of significant interest to the pharmaceutical industry.[1][2][3]

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